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Cat. No.: B1340743 Get Quote

Introduction
But-3-yn-1-amine hydrochloride (CAS: 88211-50-1) is a versatile building block in organic

and medicinal chemistry.[1] Its structure incorporates a terminal alkyne and a primary amine,

making it a valuable precursor for the synthesis of a wide range of molecules, including

heterocyclic compounds and potential pharmaceutical agents.[1] The presence of these two

functional groups provides unique opportunities for selective chemical modifications, such as

click chemistry reactions at the alkyne terminus and nucleophilic additions or substitutions at

the amine. As with any chemical reagent, unequivocal structural confirmation and purity

assessment are paramount. This guide provides an in-depth analysis of the core spectroscopic

techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass

Spectrometry (MS)—used to characterize But-3-yn-1-amine hydrochloride. The focus is not

merely on the data itself, but on the underlying principles that govern the spectral output,

thereby offering a framework for the analysis of similarly functionalized small molecules.

Molecular Structure and Spectroscopic Overview
The hydrochloride salt form significantly influences the spectroscopic properties of the

molecule, particularly those related to the amine group. The protonation of the nitrogen atom to

form an ammonium salt (-NH3+) alters the electronic environment of adjacent nuclei and the

vibrational modes of the N-H bonds.[2][3] Understanding this transformation is key to accurate

spectral interpretation.

Caption: Chemical structure and atom numbering of But-3-yn-1-amine hydrochloride.
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The following sections will detail the expected spectroscopic signatures for this molecule,

providing researchers with the necessary tools for its identification and quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of

an organic molecule. For But-3-yn-1-amine hydrochloride, both ¹H and ¹³C NMR provide

distinct, interpretable signals.

Expertise & Causality: Interpreting the NMR Spectra
The key to interpreting the NMR spectra lies in understanding the electronic effects of the two

primary functional groups.

Terminal Alkyne (-C≡CH): The sp-hybridized carbons and the attached acetylenic proton

have characteristic chemical shifts. The π-system of the alkyne creates magnetic anisotropy,

which influences nearby nuclei.

Ammonium Group (-CH₂-NH₃⁺): The protonation of the amine creates a positively charged,

strongly electron-withdrawing ammonium group. This effect deshields adjacent protons and

carbons, causing their signals to appear further downfield (at a higher ppm value) compared

to the corresponding free amine.[2]

¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to show four distinct signals.
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Proton
Label

Predicted
Chemical
Shift (δ,
ppm)

Multiplicity
Coupling
Constant (J,
Hz)

Integration Rationale

H-4 (≡C-H) ~2.5 - 2.8 Triplet (t) ~2.6 1H

Acetylenic

proton,

coupled to

the two H-2

protons.

H-1 (-CH₂-

NH₃⁺)
~3.1 - 3.4 Triplet (t) ~7.0 2H

Deshielded

by the

adjacent

electron-

withdrawing

NH₃⁺ group;

coupled to H-

2.

H-2 (-C-CH₂-

C-)
~2.6 - 2.9

Quartet (q) or

Triplet of

Triplets (tt)

J(H2-H1) ≈

7.0, J(H2-H4)

≈ 2.6

2H

Methylene

group flanked

by the alkyne

and the other

methylene;

shows

coupling to

both H-1 and

H-4.

NH₃⁺ ~8.0 - 8.5 Broad singlet

(br s)

- 3H Protons on

nitrogen;

signal is often

broad due to

quadrupolar

relaxation

and

exchange.

Position is
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solvent-

dependent.

Note: Predicted values are based on established principles of NMR spectroscopy. Actual

experimental values may vary based on solvent and concentration.[2][4]

¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum is expected to display four signals corresponding to

the four unique carbon environments.

Carbon Label
Predicted Chemical Shift
(δ, ppm)

Rationale

C-1 (-CH₂-NH₃⁺) ~35 - 40

Aliphatic carbon significantly

deshielded by the adjacent

NH₃⁺ group.[4]

C-2 (-C-CH₂-C-) ~18 - 23
Standard aliphatic methylene

carbon.

C-3 (-C≡CH) ~80 - 85
sp-hybridized carbon of the

alkyne.

C-4 (≡CH) ~70 - 75

sp-hybridized terminal carbon

of the alkyne, typically upfield

of the internal alkyne carbon.

Experimental Protocol: NMR Spectroscopy
Sample Preparation: Dissolve 5-10 mg of But-3-yn-1-amine hydrochloride in ~0.6 mL of a

suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD). Deuterium oxide (D₂O) is an

excellent choice as the compound is a salt, but note that the NH₃⁺ protons will exchange with

deuterium and become invisible in the spectrum.[4] Using DMSO-d₆ will allow for the

observation of all protons.

Instrumentation: Utilize a standard NMR spectrometer (e.g., 400 MHz or higher).
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Data Acquisition:

Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-

noise ratio.

Acquire a proton-decoupled ¹³C NMR spectrum.

Data Processing: Process the raw data (FID) using appropriate software. This includes

Fourier transformation, phase correction, baseline correction, and integration of the ¹H NMR

signals. Reference the spectrum to the residual solvent peak or an internal standard (e.g.,

TMS).

Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a

molecule by measuring the absorption of infrared radiation corresponding to molecular

vibrations.

Expertise & Causality: Interpreting the IR Spectrum
For But-3-yn-1-amine hydrochloride, the IR spectrum is dominated by features of the

ammonium ion and the terminal alkyne. The spectrum of the salt is markedly different from that

of the free primary amine.[3]

Free Primary Amine (-NH₂): Would show two sharp-to-medium peaks (asymmetric and

symmetric N-H stretching) in the 3300-3500 cm⁻¹ region.[5]

Primary Ammonium Salt (-NH₃⁺): The N-H stretches are replaced by a very broad and strong

absorption band, often spanning from 2800 to 3200 cm⁻¹, which is characteristic of the

stretching vibrations in an ammonium ion.[3] This broad feature often has some finer

structure (combination bands) superimposed on it.
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Vibrational Mode
Expected
Wavenumber
(cm⁻¹)

Intensity Rationale

≡C-H Stretch ~3300 Strong, Sharp

Characteristic stretch

for a terminal alkyne

C-H bond.

N-H Stretch (in NH₃⁺) 2800 - 3200 Strong, Very Broad

Diagnostic feature of a

primary amine salt.[3]

Overlaps with C-H

stretches.

C-H Stretch (Aliphatic) 2850 - 2960 Medium

Stretching vibrations

of the CH₂ groups,

often observed as

shoulders on the

broad N-H absorption.

C≡C Stretch 2100 - 2140
Weak to Medium,

Sharp

Characteristic stretch

for a terminal alkyne

C≡C bond. Its

intensity is variable.

N-H Bend (in NH₃⁺) 1560 - 1620 Medium

Asymmetric bending

(deformation) of the

NH₃⁺ group.[3]

Experimental Protocol: IR Spectroscopy
Sample Preparation:

KBr Pellet: Mix ~1 mg of the solid sample with ~100 mg of dry, spectroscopic grade

potassium bromide (KBr). Grind the mixture to a fine powder and press it into a

transparent pellet using a hydraulic press.

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto

the ATR crystal. This is a simpler and more common method.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 11 Tech Support

https://www.spectroscopyonline.com/view/organic-nitrogen-compounds-v-amine-salts
https://www.spectroscopyonline.com/view/organic-nitrogen-compounds-v-amine-salts
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1340743?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

Data Acquisition: Record the spectrum, typically over the range of 4000 to 400 cm⁻¹. Acquire

a background spectrum of the empty sample compartment (or clean ATR crystal) first, which

is then automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule

and its fragments, thereby confirming the molecular weight and offering structural clues.

Expertise & Causality: Interpreting the Mass Spectrum
Since the compound is a hydrochloride salt, a soft ionization technique like Electrospray

Ionization (ESI) is ideal and will show the cationic form of the molecule. Electron Ionization (EI)

would require the free base and would lead to more extensive fragmentation.

Parent Ion (ESI, Positive Mode): The analysis will detect the but-3-yn-1-ammonium cation,

[C₄H₇N + H]⁺, which is simply the protonated free base. Its m/z value will correspond to the

molecular weight of the free base (69.10 g/mol ) plus the mass of a proton.

Expected [M+H]⁺ = 70.06 m/z

Fragmentation (EI or CID): The fragmentation of aliphatic amines is dominated by alpha-

cleavage—the breaking of a carbon-carbon bond adjacent to the nitrogen atom.[6][7] This

process results in the formation of a stable, resonance-stabilized iminium cation.

But-3-yn-1-amine Cation
[M]⁺˙

m/z = 69

Iminium Cation
m/z = 30 α-cleavage

Propargyl Radical
[M-39]

Click to download full resolution via product page

Caption: Predicted alpha-cleavage fragmentation of the But-3-yn-1-amine radical cation.
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Ion Expected m/z Rationale

[M+H]⁺ 70.06
(ESI) The protonated molecule

of the free base (C₄H₇N).

[M]⁺˙ 69.06

(EI) Molecular ion of the free

base. As it contains one

nitrogen atom, its mass is odd,

consistent with the Nitrogen

Rule.[6]

[M-C₃H₃]⁺ 30.03

(EI) The base peak resulting

from alpha-cleavage, with loss

of a propargyl radical

(•CH₂C≡CH). The resulting

fragment is [CH₂=NH₂]⁺.[6]

Experimental Protocol: Mass Spectrometry (ESI-MS)
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable

solvent such as methanol or a water/acetonitrile mixture.

Instrumentation: Infuse the sample solution into an ESI-equipped mass spectrometer (e.g., a

quadrupole, ion trap, or TOF analyzer).

Data Acquisition: Acquire the mass spectrum in positive ion mode over a suitable m/z range

(e.g., 50-200 amu).

Tandem MS (MS/MS): For structural confirmation, the [M+H]⁺ ion (m/z 70) can be isolated

and subjected to collision-induced dissociation (CID) to generate a fragment spectrum, which

would be expected to show the characteristic amine fragments.

Workflow for Spectroscopic Analysis
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Sample: But-3-yn-1-amine HCl

NMR Spectroscopy
(D₂O or DMSO-d₆)

FTIR Spectroscopy
(ATR or KBr)

Mass Spectrometry
(ESI-MS)

¹H & ¹³C Spectra:
Confirms C-H Framework

& Connectivity

IR Spectrum:
Confirms -NH₃⁺, -C≡CH

Functional Groups

Mass Spectrum:
Confirms Molecular Weight
& Fragmentation Pattern

Structural Elucidation
&

Purity Assessment

Click to download full resolution via product page

Caption: General workflow for the complete spectroscopic characterization of But-3-yn-1-
amine hydrochloride.

Conclusion
The comprehensive spectroscopic analysis of But-3-yn-1-amine hydrochloride relies on the

synergistic interpretation of NMR, IR, and MS data. Each technique provides a unique and

essential piece of the structural puzzle. NMR spectroscopy maps the precise carbon-hydrogen

framework, IR spectroscopy confirms the key functional groups (ammonium and terminal

alkyne), and mass spectrometry verifies the molecular weight and predictable fragmentation.

By understanding the principles behind the expected spectral features, researchers can

confidently identify this versatile building block and ensure its suitability for their synthetic

applications.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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